

Neurochemical Profile of N-Demethyl Methylone (MDC): A Technical Guide

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Compound of Interest

Compound Name:	<i>N</i> -Demethyl methylone hydrochloride
Cat. No.:	B6595638

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Executive Summary

N-Demethyl methylone, known scientifically as 3,4-methylenedioxycathinone (MDC), is the primary N-demethylated metabolite of the synthetic cathinone methylone (bk-MDMA).^[1] As a pharmacologically active compound, MDC contributes significantly to the neurochemical and behavioral effects observed after the administration of its parent drug.^{[1][2]} This document provides a comprehensive technical overview of the neurochemical effects of MDC, focusing on its interactions with monoamine transporter systems. Key findings indicate that MDC functions as a potent, substrate-type releasing agent at dopamine, norepinephrine, and serotonin transporters.^[2] Furthermore, pharmacokinetic data reveal that MDC readily crosses the blood-brain barrier, unlike hydroxylated metabolites, establishing its role as a centrally active substance.^[1] This guide synthesizes quantitative data, details common experimental methodologies, and provides visual diagrams of metabolic and neurochemical pathways to serve as a resource for the scientific community.

Pharmacodynamics

The primary mechanism of action for N-Demethyl methylone (MDC) is its interaction with plasma membrane monoamine transporters.^[2] Like its parent compound and other related phenethylamines, MDC functions as a non-selective substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).^{[2][3]}

As a substrate-type releaser, MDC is transported into the presynaptic neuron. This action promotes a reversal of the transporter's normal function, leading to a non-exocytotic efflux of monoamine neurotransmitters from the cytoplasm into the synaptic cleft.[\[2\]](#)[\[4\]](#) In vivo microdialysis studies in rats have confirmed that systemic administration of MDC results in significant elevations in extracellular levels of both dopamine and serotonin in the brain.[\[1\]](#)[\[2\]](#) This surge in synaptic monoamine concentrations is the primary driver of the compound's stimulant and psychoactive effects.

Quantitative Analysis of Monoamine Transporter Activity

In vitro studies using rat brain synaptosomes have quantified the potency of MDC as a monoamine releasing agent. The half-maximal effective concentrations (EC50) for inducing neurotransmitter release are summarized in the table below. The data demonstrate that MDC is a potent releaser at all three monoamine transporters, with the highest potency observed at the norepinephrine transporter.

Compound	Transporter	EC50 for Release (nM) [Mean \pm SEM]
N-Demethyl methylone (MDC)	DAT	737 \pm 113
NET		143 \pm 27
SERT		483 \pm 57

Data sourced from release assays in rat brain synaptosomes.[\[2\]](#)

Pharmacokinetics: Central Nervous System Penetration

A critical factor in the neurochemical activity of a substance is its ability to penetrate the blood-brain barrier (BBB). Studies comparing methylone and its primary metabolites have shown that N-Demethyl methylone (MDC) is highly effective at entering the brain. In contrast, the hydroxylated metabolites 3,4-dihydroxy-N-methylcathinone (HHMC) and 4-hydroxy-3-methoxy-

N-methylcathinone (HMMC) show very poor brain penetration.[\[1\]](#) This is attributed to their increased polarity and subsequent conjugation in plasma.[\[1\]](#)

The significant central activity of MDC is demonstrated by its high brain-to-plasma concentration ratio, which is comparable to that of the parent drug, methylone.[\[1\]](#)

Compound	Brain-to-Plasma Ratio	Central Activity
Methylone	≥ 3 (Range: 3–14)	Yes
N-Demethyl methylone (MDC)	≥ 3 (Range: 3–12)	Yes
HHMC (Hydroxylated Metabolite)	≤ 0.2 (Range: 0.01–0.2)	No
HMMC (Hydroxylated Metabolite)	≤ 0.2 (Range: 0.01–0.2)	No
Data derived from studies in Sprague-Dawley rats. [1]		

These findings confirm that the behavioral and neurochemical effects resulting from systemic methylone administration are directly related to the brain concentrations of both the parent compound and its N-demethylated metabolite, MDC.[\[1\]](#)

Experimental Protocols & Methodologies

The quantitative data presented in this guide are primarily derived from in vitro neurotransmitter release assays and in vivo microdialysis studies. The methodologies for these key experiments are detailed below.

In Vitro Monoamine Transporter Release Assay

This assay measures a compound's ability to induce neurotransmitter release from isolated nerve terminals (synaptosomes).

Objective: To determine the potency (EC50) of a test compound (e.g., MDC) as a substrate-type releaser at DAT, NET, and SERT.

Methodology:

- **Synaptosome Preparation:** Brain tissue is rapidly dissected from rodents (e.g., Sprague-Dawley rats). For DAT assays, the striatum is used. For NET and SERT assays, whole brain tissue minus the striatum and cerebellum is typically used. The tissue is homogenized in a sucrose buffer and centrifuged to isolate the synaptosomes.[4]
- **Radiolabel Loading:** Synaptosomes are incubated with a low concentration of a radiolabeled substrate to load the nerve terminals.
 - For DAT and NET: [³H]MPP⁺ (1-methyl-4-phenylpyridinium).[4]
 - For SERT: [³H]5-HT (serotonin).[4]
- **Superfusion:** The loaded synaptosomes are transferred to a superfusion apparatus. They are continuously washed with a buffer to establish a stable baseline of radiolabel efflux.
- **Compound Administration:** The test compound (MDC) is added to the superfusion buffer across a range of concentrations.
- **Sample Collection & Analysis:** Fractions of the superfusate are collected at regular intervals. The amount of radioactivity in each fraction is quantified using liquid scintillation counting.
- **Data Analysis:** The increase in radioactivity efflux above baseline following drug administration is calculated. These values are plotted against the drug concentrations to generate a dose-response curve, from which the EC₅₀ value is determined.

In Vivo Microdialysis

This technique is used to measure neurotransmitter concentrations in the extracellular fluid of specific brain regions in living animals.

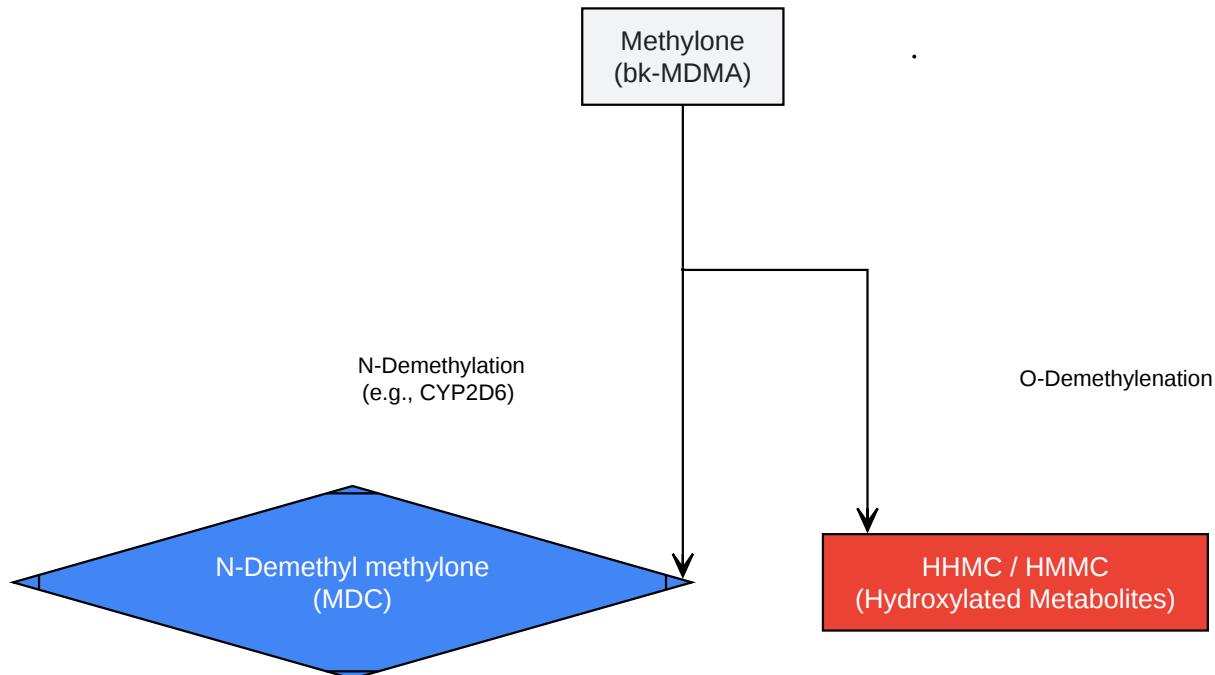
Objective: To determine if a test compound (e.g., MDC) increases extracellular dopamine and serotonin levels in the brain *in vivo*.

Methodology:

- Surgical Implantation: A guide cannula is stereotactically implanted into a specific brain region of an anesthetized rat (e.g., the nucleus accumbens).[5]
- Recovery: The animal is allowed to recover from surgery.
- Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a slow, constant flow rate.
- Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline concentration of neurotransmitters.
- Drug Administration: The test compound (MDC) is administered to the animal (e.g., via intravenous or subcutaneous injection).
- Post-Treatment Collection: Dialysate sampling continues for a set period following drug administration.
- Sample Analysis: The concentrations of dopamine and serotonin in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).[1]
- Data Analysis: Neurotransmitter concentrations are typically expressed as a percentage change from the average baseline concentration.

Visualizations

Metabolic Pathway of Methylone

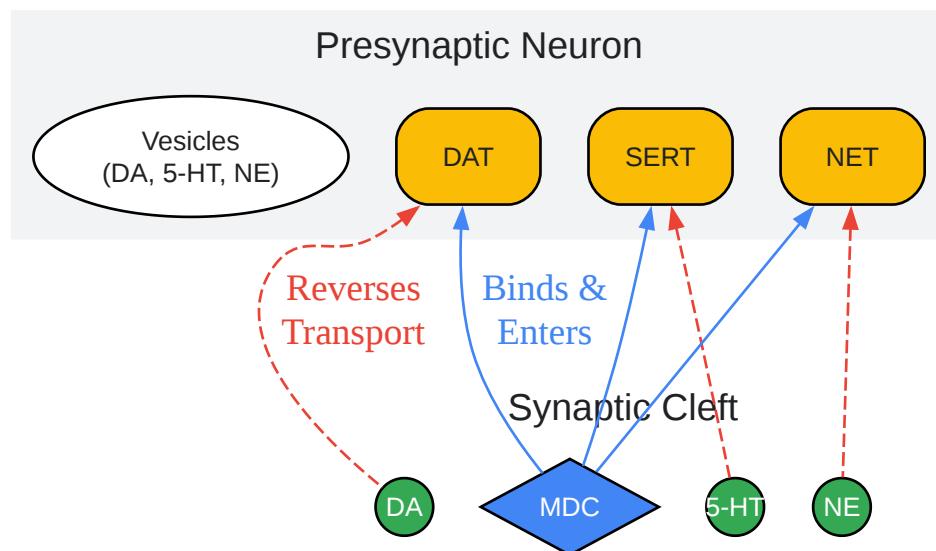


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Caption: Metabolic conversion of Methylone to its primary metabolites.

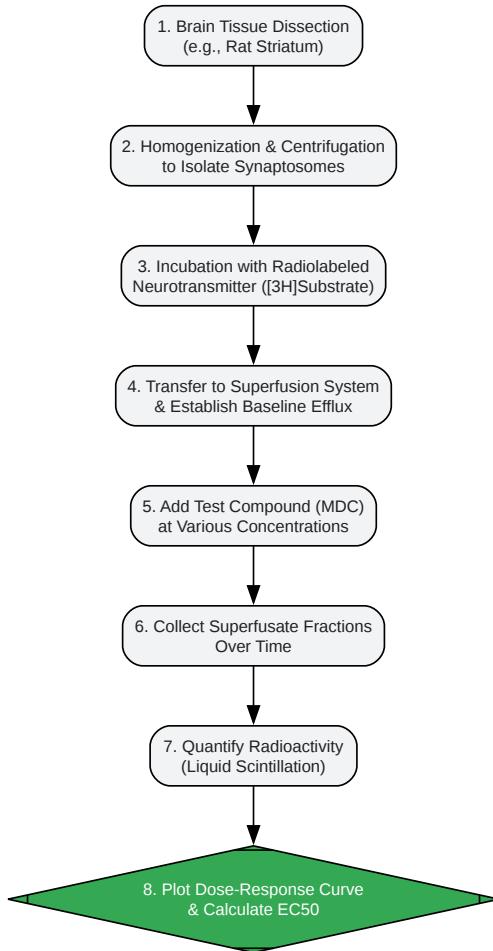
Mechanism of Action at the Synapse

Presynaptic Terminal



[Click to download full resolution via product page](#)**Caption:** MDC acts as a substrate, reversing monoamine transporters.

Workflow for In Vitro Release Assay

[Click to download full resolution via product page](#)**Caption:** Experimental workflow for synaptosome release assays.

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